molecular formula C13H10N4O2S B3019530 benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034355-70-7

benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No. B3019530
CAS RN: 2034355-70-7
M. Wt: 286.31
InChI Key: OYCICTPKPCQUAO-UHFFFAOYSA-N
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Description

The compounds discussed in the provided papers are part of a broader class of heterocyclic compounds that have been synthesized and evaluated for their biological activities. These compounds are characterized by the presence of a benzo[d]thiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The first paper focuses on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have been identified as new anti-mycobacterial chemotypes. The second paper discusses various derivatives including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, which have been synthesized and evaluated for their antioxidant and antimicrobial activities.

Synthesis Analysis

In the first study , a series of benzo[d]thiazole-2-carboxamides were prepared and subjected to in vitro testing against Mycobacterium tuberculosis. The synthesis involved the preparation of structurally diverse compounds, with the most promising ones being the 5-trifluoromethyl derivatives. The second paper describes the synthesis of various heterocyclic compounds, including the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with different aldehydes and carboxylic acids to yield the target compounds. The synthesis pathways in both papers involve multi-step reactions, including the formation of Schiff's bases and subsequent cyclization reactions.

Molecular Structure Analysis

The molecular structures of the compounds in both papers are complex, with multiple substituents and functional groups that contribute to their biological activity. The quantitative structure-activity relationship (QSAR) studies in the first paper established a CoMFA model that showed a high prediction of anti-mycobacterial activity based on the molecular descriptors. In the second paper , the molecular docking studies provided insights into the interaction of the most active compounds with the target enzyme, dihydropteroate synthase, suggesting that the molecular structure plays a crucial role in the binding and activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, including condensation, cyclization, and N-methylation reactions . The reactivity of the functional groups present in the starting materials and intermediates dictates the course of the reactions, leading to the formation of the final compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of various substituents and functional groups. The lipophilicity, electronic properties, and steric factors of the substituents would affect the solubility, stability, and overall reactivity of the compounds. The anti-mycobacterial activity and low cytotoxicity of the compounds in the first paper suggest that the physical and chemical properties are favorable for biological activity. Similarly, the antioxidant and antimicrobial activities of the compounds in the second paper indicate that their physical and chemical properties are conducive to these activities.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(8-1-2-10-11(5-8)16-20-15-10)17-4-3-12-9(7-17)6-14-19-12/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCICTPKPCQUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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